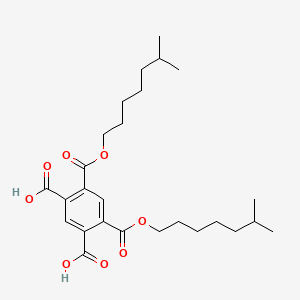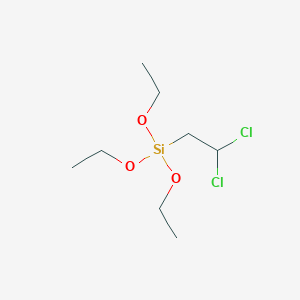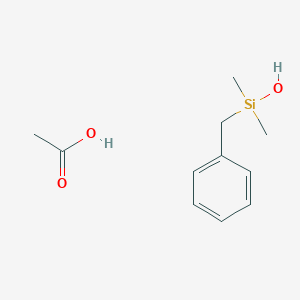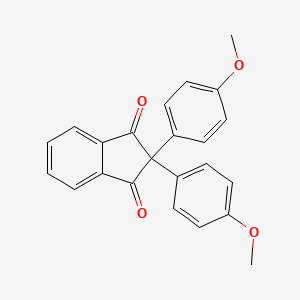![molecular formula C28H16N8Na2O13S2 B14471785 Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate CAS No. 70210-24-1](/img/structure/B14471785.png)
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its multiple azo groups, which contribute to its stability and color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-5-(4-nitrophenyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonic acid. This step is carried out in an alkaline medium to facilitate the formation of the azo bond.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The hydroxyl and nitro groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Azo Bond Formation: The azo groups can form stable bonds with other molecules, leading to the formation of complex structures.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2,7-disulphonate
- 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde
Uniqueness
5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is unique due to its multiple azo groups and the presence of both hydroxyl and nitro substituents. These features contribute to its stability, vibrant color properties, and versatility in various applications.
Eigenschaften
CAS-Nummer |
70210-24-1 |
|---|---|
Molekularformel |
C28H16N8Na2O13S2 |
Molekulargewicht |
782.6 g/mol |
IUPAC-Name |
disodium;5-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
LVGAADSJOUNIDE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)


![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)



